

The Indan Core: A Privileged Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: Indan

Cat. No.: B7766685

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **indan** scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, has emerged as a privileged structure in medicinal chemistry. Its unique conformational properties and synthetic tractability have made it a versatile template for the design of novel therapeutic agents across a spectrum of diseases. This technical guide provides a comprehensive overview of the medicinal chemistry of **indan** derivatives, focusing on their anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Indan Derivatives

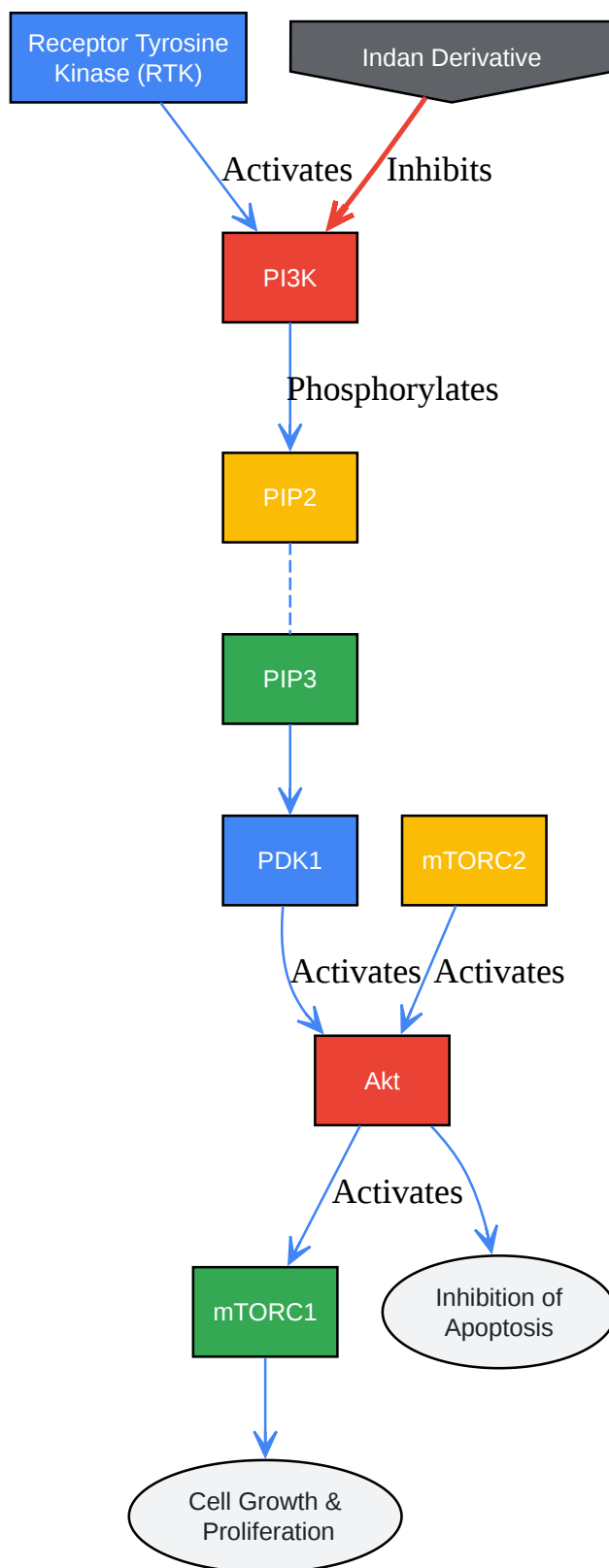
Indan-based compounds have demonstrated significant potential as anticancer agents, with derivatives exhibiting cytotoxic and antiproliferative activities against various cancer cell lines. These compounds often exert their effects through the modulation of key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway and tubulin polymerization.

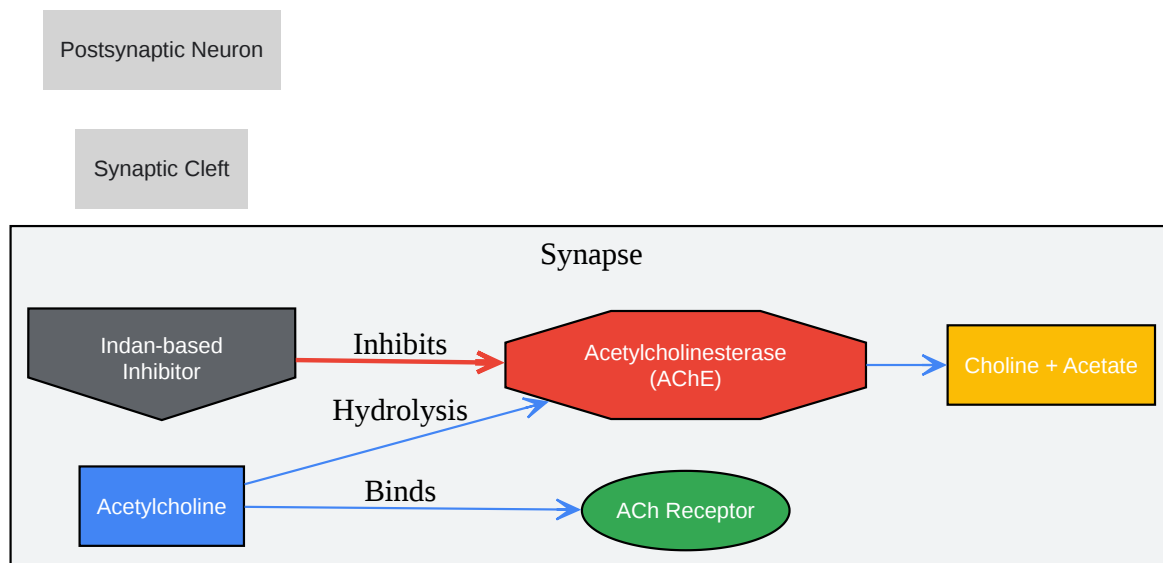
Quantitative Data for Anticancer Indan Derivatives

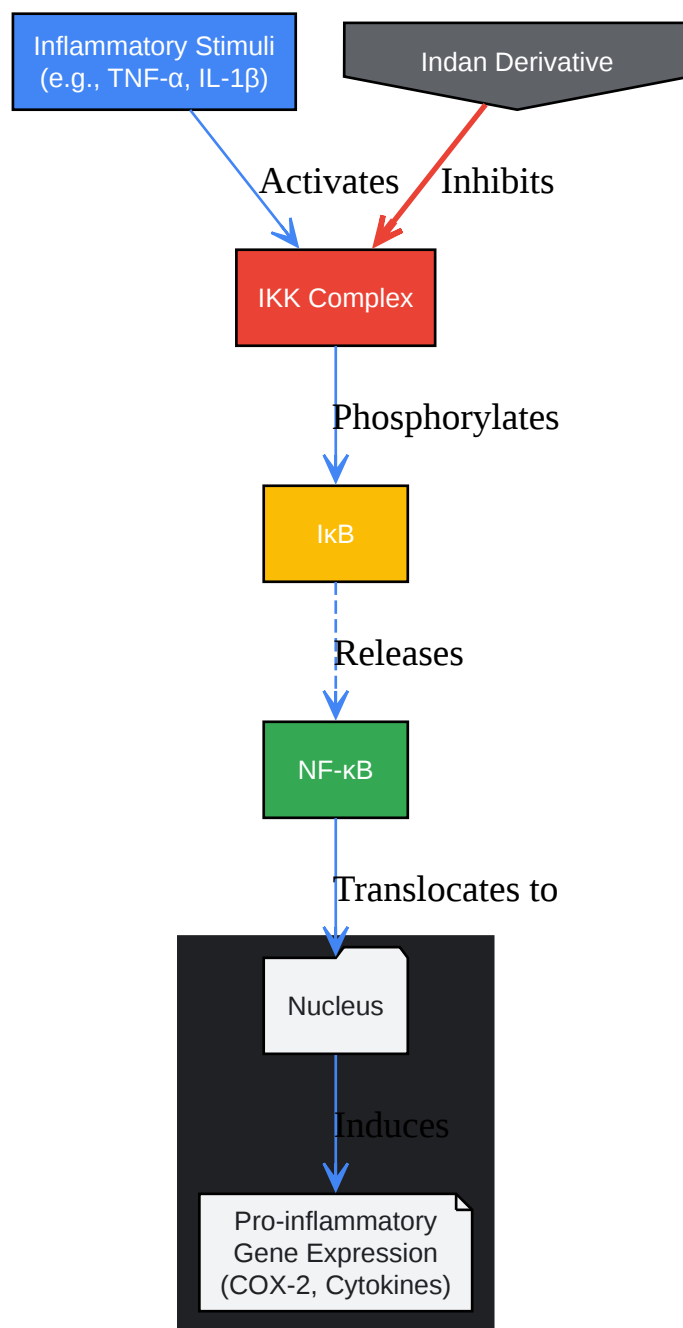
Compound Class	Specific Derivative	Cancer Cell Line	Activity (IC50)	Reference
Indanone Spiroisoxazoline s	3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl)spiroisoxazoline	MCF-7 (Breast)	0.03 ± 0.01 μM	[1]
2-Benzyl Indanones	2-(3',4'-methylenedioxybenzyl)-3-(3'',4'',5''-trimethoxyphenyl)-indanone-1	Human cancer cell lines	Potent activity	[2]
Indanone-based HDAC6 Inhibitors	Compound 21	Various	0.36-3.27 μM	[3]
Aryl Pyrazole-Indanone Hybrids	Compound 6d	MCF-7 (Breast)	42.6 μM	[3]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several anticancer **indan** derivatives have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers[1][4].







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